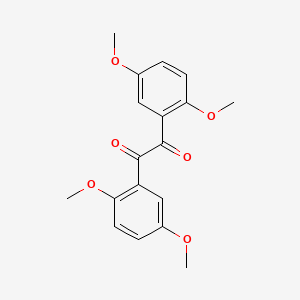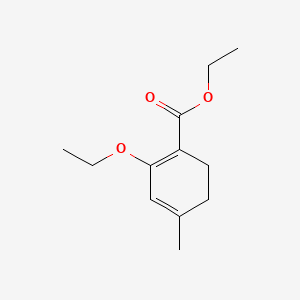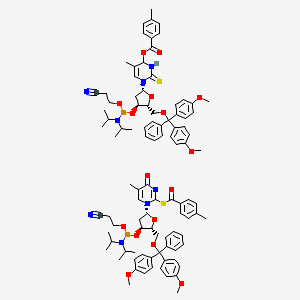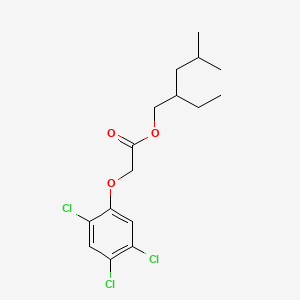
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C16H21Cl3O3. It is a derivative of phenoxyacetic acid and is known for its applications in various scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a growth regulator.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and pesticides due to its ability to regulate plant growth
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts by mimicking natural plant hormones, leading to altered growth patterns in plants. The compound binds to receptor sites, triggering a cascade of biochemical reactions that result in the desired physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Similar in structure but with different substituents, also used as a herbicide.
Uniqueness
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester group, which imparts distinct chemical properties and biological activities compared to other phenoxyacetic acid derivatives. This uniqueness makes it valuable in various applications, particularly in agriculture and chemical research .
Propriétés
Numéro CAS |
69462-12-0 |
|---|---|
Formule moléculaire |
C16H21Cl3O3 |
Poids moléculaire |
367.7 g/mol |
Nom IUPAC |
(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H21Cl3O3/c1-4-11(5-10(2)3)8-22-16(20)9-21-15-7-13(18)12(17)6-14(15)19/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Clé InChI |
FSXCVPNYCBTUSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


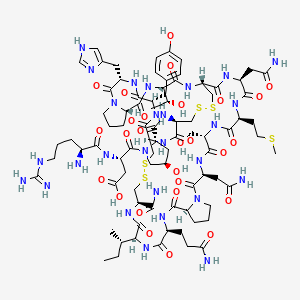
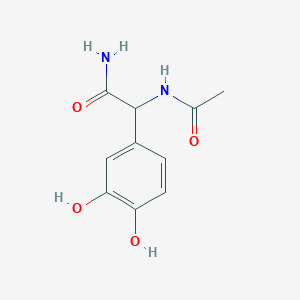
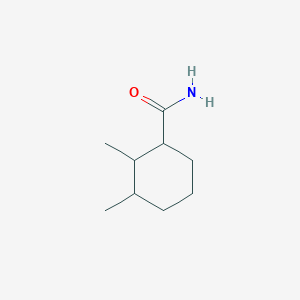
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
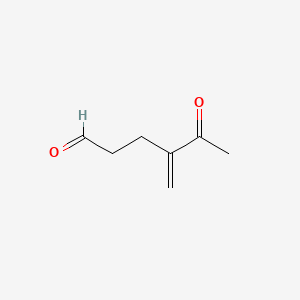
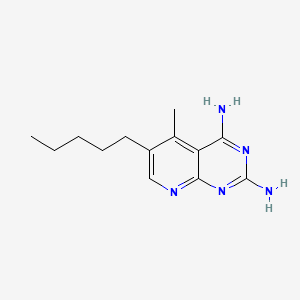
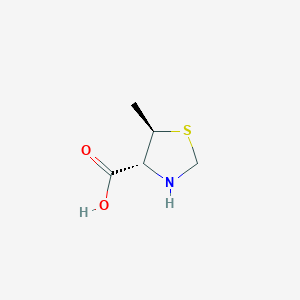
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
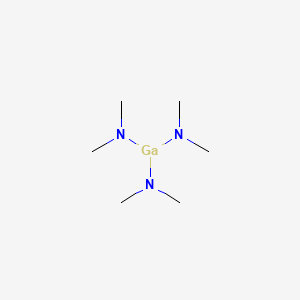
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
